2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline
Description
Properties
IUPAC Name |
2-methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-3-4-9(5-10(7)12)11-13-8(2)6-14-11/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVRNWLKZVTBSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CO2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methyl-5-phenyloxazole with a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction is carried out at low temperatures to control the nitration process and obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aniline ring.
Scientific Research Applications
Pharmaceuticals
2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline is being investigated for its potential therapeutic applications. Its oxazole moiety may contribute to biological activity, making it a candidate for drug development. Research has indicated that derivatives of oxazole compounds exhibit antibacterial and antifungal properties, suggesting that this compound could be explored for similar activities .
Materials Science
In materials science, this compound has potential applications as a precursor for synthesizing novel polymers and materials. Its ability to form stable bonds with various substrates can be utilized in creating advanced materials with specific mechanical properties. For instance, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength .
Biochemistry
The compound serves as a non-ionic organic buffering agent in biological applications. It is particularly useful in cell culture systems where maintaining a stable pH is critical. The buffering capacity of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline allows for effective regulation of pH in various biochemical assays .
Case Study 1: Antimicrobial Activity
A study focused on the synthesis of oxazole derivatives demonstrated that compounds similar to 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline exhibited significant antimicrobial activity against specific bacterial strains. The research highlighted the importance of the oxazole ring in enhancing the bioactivity of the compounds .
Case Study 2: Polymer Synthesis
Research conducted on polymer composites incorporating oxazole-containing compounds revealed that these materials exhibited improved thermal properties compared to traditional polymers. The incorporation of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline into polymer chains resulted in materials with enhanced durability and resistance to thermal degradation .
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The aniline group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Molecular Properties of Selected Analogues
Biological Activity
2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features an oxazole ring and an aniline structure, which are known to impart diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.
Chemical Structure:
- IUPAC Name: 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline
- Molecular Formula: C11H12N2O
- Molecular Weight: 188.23 g/mol
The biological activity of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline primarily involves its interaction with various biological targets:
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Enzyme Inhibition:
- This compound acts as an isoform-selective inhibitor of human carbonic anhydrase II (hCA II), which is crucial in regulating pH and bicarbonate levels in tissues. The inhibition of hCA II can influence several biochemical pathways related to metabolism and cellular signaling.
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Cellular Effects:
- The interaction with carbonic anhydrases affects cellular functions by modulating cell signaling pathways and gene expression. This can lead to alterations in metabolic processes and cellular homeostasis.
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Antimicrobial Activity:
- Preliminary studies indicate that compounds with oxazole rings exhibit promising antimicrobial properties. This suggests that 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline may have potential applications in treating infections caused by antibiotic-resistant bacteria.
Biochemical Pathways
The inhibition of hCA II by this compound can affect several biochemical pathways:
- pH Regulation: By inhibiting hCA II, the compound can alter the bicarbonate buffering system, impacting pH levels within cells.
- Metabolic Processes: Changes in pH can influence metabolic pathways, including those involved in glycolysis and the citric acid cycle.
Biological Activity Data
The following table summarizes the biological activities associated with 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline and related compounds:
Study 1: Antitumor Activity
In a study evaluating the cytotoxic effects of oxazole derivatives on cancer cell lines, it was found that compounds similar to 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The mechanism involved apoptosis induction through upregulation of p53 and caspase activation .
Study 2: Antimicrobial Efficacy
Another study highlighted the antimicrobial properties of oxazole derivatives, showing that they enhance the efficacy of traditional antibiotics against resistant strains of Enterococcus faecium and Escherichia coli. This suggests a potential role for 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline in combination therapies for infections.
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, coupling halogenated triazines or pyridines with oxazole-containing anilines using Pd₂dba₃ (10 mol%) and Xantphos (20 mol%) in dioxane under argon, followed by reflux and purification via column chromatography . Alternatively, amidoximes and isatoic anhydrides in NaOH-DMSO at ambient temperature yield substituted anilines without protective groups, though yields depend on substituent steric effects . Optimizing catalyst loading, base (e.g., K₂CO₃), and solvent polarity improves yields.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions and electronic environments. Single-crystal X-ray diffraction (SCXRD) resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). SHELXL is recommended for refinement, leveraging its robust handling of high-resolution data and twinning .
Q. How does the methyl group on the oxazole ring influence the compound’s stability and reactivity?
- Methodological Answer : The methyl group enhances steric protection of the oxazole ring, reducing susceptibility to electrophilic attacks. It also modulates electron density via inductive effects, stabilizing the aniline moiety against oxidation. Comparative studies with non-methylated analogs show increased thermal stability (TGA/DSC) and reduced decomposition rates in solution .
Advanced Research Questions
Q. How does the oxazole ring contribute to the compound’s performance in asymmetric catalysis?
- Methodological Answer : The oxazole ring acts as a rigid, electron-deficient scaffold, facilitating coordination to transition metals (e.g., Pd, Cu) in catalytic complexes. Structural studies reveal that substituents on the oxazole influence metal-ligand bond angles and catalytic activity. For example, the methyl group increases ligand hydrophobicity, enhancing enantioselectivity in asymmetric allylic alkylation (up to 92% ee) .
Q. What challenges arise in crystallographic refinement of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline, and how can they be mitigated?
- Methodological Answer : Challenges include disorder in the oxazole ring and anisotropic displacement parameters. SHELXL’s TWIN and BASF commands resolve twinning, while restraints on bond lengths/angles improve model accuracy. Hydrogen-bonding networks (e.g., N–H···N/O interactions) must be validated using PLATON to avoid overinterpretation .
Q. How can researchers reconcile discrepancies between spectroscopic data and crystallographic results?
- Methodological Answer : Contradictions often arise from dynamic effects in solution (NMR) vs. static crystal structures. For example, intramolecular hydrogen bonds observed in SCXRD (e.g., N7–H7···N15, 2.12 Å) may not appear in NMR due to solvent interactions. Molecular dynamics simulations (MD) and variable-temperature NMR can bridge these gaps .
Q. What role do π-π interactions play in the solid-state packing of this compound?
- Methodological Answer : π-π stacking between oxazole and aromatic rings (centroid-centroid distances: 3.24–3.75 Å) stabilizes crystal lattices. These interactions are sensitive to substituent orientation; for instance, methyl groups on the oxazole disrupt parallel stacking, leading to herringbone arrangements. Hirshfeld surface analysis quantifies these contributions .
Data Contradiction Analysis
- Synthetic Yield Variability : Conflicting reports on amidoxime-derived synthesis (45–92% yields ) vs. Pd-catalyzed methods (60–85% ) highlight solvent and catalyst dependencies. DMSO enhances solubility but may promote side reactions, while dioxane minimizes by-products but requires inert conditions.
- Electronic Effects : Methyl groups on oxazole increase stability but reduce catalytic turnover in some metal complexes. Comparative electrochemical studies (cyclic voltammetry) and DFT calculations are recommended to resolve these trade-offs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
